8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Beschreibung
This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core with substitutions at positions 1, 3, 7, and 8. Key structural features include:
Eigenschaften
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)25(4)22(29)24(20)3)27(18)11-10-17-8-6-5-7-9-17/h5-9,15-16H,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRABKRZVUACEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It’s known that the compound was synthesized through a mannich reaction, which could potentially influence its interaction with its targets.
Pharmacokinetics
It’s noted that the compound was found to be more soluble than curcumin pyrazole and curcumin, which could potentially impact its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Variations and Molecular Properties
*Estimated based on structural analogs.
Key Findings from Structural Comparisons
- Position 7 Modifications: Hydrophobic vs. Hexyl () and aliphatic chains increase lipophilicity but may reduce target specificity . Electron-Withdrawing Effects: The 4-fluorobenzyl group () enhances metabolic stability via reduced cytochrome P450 interactions but may introduce steric hindrance .
Position 8 Modifications :
- Morpholine Derivatives : The 2,6-dimethylmorpholinylmethyl group in the target compound improves solubility compared to unsubstituted morpholine () while maintaining conformational rigidity .
- Electrophilic Substituents : Chloro () and disulfide () groups introduce reactivity, enabling covalent binding or dimerization but increasing toxicity risks .
Synthetic Approaches :
- Microwave-assisted synthesis () and nucleophilic substitutions () are common for introducing 7- and 8-substituents, with morpholine derivatives requiring alkylation or reductive amination .
Q & A
Q. What are the key challenges in synthesizing 8-[(2,6-dimethylmorpholin-4-yl)methyl]-substituted theophylline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves nucleophilic substitution at the 8-position of theophylline precursors. Key challenges include steric hindrance from bulky substituents (e.g., 2,6-dimethylmorpholine) and competing side reactions. Optimization strategies include:
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine FTIR and mass spectrometry for cross-validation:
- FTIR : Look for peaks at ~1697 cm⁻¹ (C=O stretching), ~744 cm⁻¹ (C-Cl in intermediates), and ~3344 cm⁻¹ (N-H stretching in precursors) .
- Mass spectrometry : Characteristic fragments at m/z = 169 (cleavage at purine C8-N bond) and m/z = 149 (morpholine-methyl loss) .
Advanced Research Questions
Q. How can computational tools predict the drug-likeness and biological activity of this compound?
- Methodological Answer : Use Chemicalize.org (ChemAxon) to analyze parameters critical for lead optimization:
- Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors .
- Polar surface area (PSA) : Target PSA <140 Ų for blood-brain barrier penetration .
- Virtual screening : Dock into adenosine A1/A2A receptor models to predict xanthine-derivative antagonism .
Q. What strategies resolve contradictions in experimental data (e.g., divergent yields) when modifying substituents at the 7- and 8-positions?
- Methodological Answer : Systematically vary substituents and analyze trends:
- Electron-withdrawing groups (e.g., NO₂ at C8) : Increase reactivity in nucleophilic substitutions but may reduce solubility .
- Steric effects : Bulky 2-phenylethyl groups at C7 improve selectivity but require longer reaction times .
- Data reconciliation : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives in chloro-substituted intermediates) .
Q. How do morpholinyl and phenylethyl substituents influence physicochemical properties and target binding?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Morpholinyl group : Enhances water solubility via hydrogen bonding but may reduce membrane permeability .
- Phenylethyl chain : Increases lipophilicity (logP +0.5–1.0) and enhances affinity for hydrophobic binding pockets (e.g., adenosine receptors) .
- Case study : Compare IC₅₀ values of derivatives with morpholinyl vs. piperidinyl groups to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
